1,2-Dibromo-2,4-dicyanobutane

描述

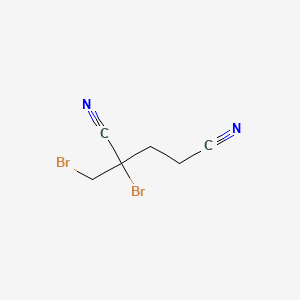

Structure

3D Structure

属性

IUPAC Name |

2-bromo-2-(bromomethyl)pentanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2/c7-4-6(8,5-10)2-1-3-9/h1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHVLDKHFGIVEIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(CBr)(C#N)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2 | |

| Record name | 1-BROMO-1-(BROMOMETHYL)-1,3-PROPANEDICARBONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLDIBROMOGLUTARONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1546 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024944 | |

| Record name | 1,2-Dibromo-2,4-dicyanobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals with a pungent odor. Insoluble in water. Used as a preservative in latex paint, adhesives, etc., Crystals with a pungent odor; [CAMEO], WHITE CRYSTALS WITH PUNGENT ODOUR. | |

| Record name | 1-BROMO-1-(BROMOMETHYL)-1,3-PROPANEDICARBONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dibromo-2,4-dicyanobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1219 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYLDIBROMOGLUTARONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1546 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

212 °C | |

| Record name | METHYLDIBROMOGLUTARONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1546 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Very soluble in chloroform, ethyl acetate. Soluble in methanol, ethanol, ether., Very soluble in acetone, benzene, dimethylformamide, In water, 0.212 g/100 mL /SRC: 2.12X10+3 mg/L/, Solubility in water: none | |

| Record name | 1,2-DIBROMO-2,4-DICYANOBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLDIBROMOGLUTARONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1546 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.970 g/mL at 20 °C, Relative density (water = 1): 1.1 | |

| Record name | 1,2-DIBROMO-2,4-DICYANOBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLDIBROMOGLUTARONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1546 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00025 [mmHg], 6.7E-3 Pascal /SRC: 5.025X10-5 mm Hg/ at 25 °C | |

| Record name | 1,2-Dibromo-2,4-dicyanobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1219 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DIBROMO-2,4-DICYANOBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Data in industry submissions indicate that Methyldibromo Glutaronitrile is used in cosmetic products as a 98.5% pure substance. Impurities found are as follows: water 1.5% (maximum); bromide 0.1% (maximum); total organic impurities 100 ppm (maximum); and iron 5 ppm (maximum). | |

| Record name | 1,2-DIBROMO-2,4-DICYANOBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellowish-white granular solid, Crystals from ethanol | |

CAS No. |

35691-65-7 | |

| Record name | 1-BROMO-1-(BROMOMETHYL)-1,3-PROPANEDICARBONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dibromo-2,4-dicyanobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35691-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromothalonil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035691657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromothalonil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14199 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pentanedinitrile, 2-bromo-2-(bromomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dibromo-2,4-dicyanobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-2-(bromomethyl)pentanedinitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLDIBROMO GLUTARONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX089CPS05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-DIBROMO-2,4-DICYANOBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLDIBROMOGLUTARONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1546 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

52 °C, 51-52 °C | |

| Record name | 1,2-DIBROMO-2,4-DICYANOBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLDIBROMOGLUTARONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1546 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Advanced Synthetic Methodologies and Reaction Pathways

Current Synthetic Routes and Their Mechanistic Investigations

The primary industrial synthesis of 1,2-dibromo-2,4-dicyanobutane involves the direct bromination of 2-methyleneglutaronitrile (B75433). evitachem.comsmolecule.com This method has been the focus of optimization studies to enhance yield and product quality.

The reaction of 2-methyleneglutaronitrile with bromine is the most common method for producing this compound. evitachem.comwikipedia.org A patented method outlines a process that results in high yields and a product free of color and odor issues. google.com This process involves reacting 2-methyleneglutaronitrile with bromine in an alcoholic solvent, such as methanol (B129727), ethanol, or isopropanol, at a temperature between 25°C and 65°C. google.com

A typical procedure involves charging a flask with 2-methyleneglutaronitrile and methanol, followed by the gradual addition of bromine while maintaining the temperature below 40°C. evitachem.comgoogle.com The reaction mixture is then warmed to 50-55°C for one to two hours. evitachem.com To ensure that no free bromine remains, which can cause discoloration and odor, a slight molar deficit of bromine (1 to 2 mole %) is sometimes used. google.com

After the reaction, the mixture is neutralized to a pH of 6-7 with a solution of sodium bicarbonate. evitachem.comgoogle.com The addition of water then saturates the solution, leading to the crystallization of this compound as the mixture is cooled. google.com The resulting white crystalline solid is then filtered, washed, and dried under a vacuum at low temperatures. google.com

| Parameter | Optimized Condition |

| Reactants | 2-Methyleneglutaronitrile, Bromine |

| Solvent | Methanol, Ethanol, or Isopropanol |

| Temperature | 25°C to 65°C |

| Neutralization Agent | 5% Sodium Bicarbonate Solution |

| Final pH | 6-7 |

| Product Form | White Crystalline Solid |

| This table outlines the optimized parameters for the synthesis of this compound via the bromination of 2-methyleneglutaronitrile. evitachem.comgoogle.com |

While the direct bromination of 2-methyleneglutaronitrile is the dominant industrial method, alternative approaches exist, particularly for research-scale synthesis. One such method involves reacting bromine with 2-methyleneglutaronitrile in a reaction medium of carbon tetrachloride or water at an elevated temperature of 70°C to 110°C for a shorter duration of 15 minutes to 4 hours. google.com This method contrasts with earlier teachings that suggested temperatures below 30°C and longer reaction times. google.com The use of a slight excess of bromine may be employed to ensure the complete reaction of the more expensive 2-methyleneglutaronitrile. google.com

Catalysis in this compound Synthesis

The use of catalysts in the synthesis of this compound is an area of interest for improving reaction efficiency and selectivity.

Catalyst screening is a systematic process to identify the most effective catalyst for a specific chemical reaction. catalysis.blog This involves evaluating a variety of potential catalysts to optimize reaction conditions, increase yield, and reduce costs. catalysis.blog High-throughput screening techniques are often employed to rapidly assess the performance of a large number of catalysts. sigmaaldrich.commpg.de While specific catalysts for the synthesis of this compound are not extensively detailed in the provided search results, the principles of catalyst screening would apply. The evaluation would focus on identifying catalysts that can promote the bromination of 2-methyleneglutaronitrile under milder conditions, with higher selectivity and yield.

The mechanism of catalytic action in the bromination of alkenes, the fundamental reaction in this synthesis, generally involves the activation of the bromine molecule or the alkene. For instance, some catalytic systems for oxidative bromination utilize a catalyst to generate a more reactive bromine species. A zirconium metal-organic framework (MOF)-supported iron(III) chloride catalyst has been shown to be effective for the oxidative bromination of arenes, where the MOF stabilizes the active iron species and enhances regioselectivity. rsc.org While a different reaction, it illustrates the principle of a catalyst facilitating the bromination process. In the context of this compound synthesis, a catalyst could potentially polarize the Br-Br bond, making it more susceptible to attack by the double bond of 2-methyleneglutaronitrile, or it could coordinate with the alkene, making it more reactive towards bromine.

Stereochemical Control and Regioselectivity in Synthesis

The synthesis of this compound from 2-methyleneglutaronitrile involves the addition of bromine across a double bond. This reaction creates a new chiral center at the second carbon atom, which is substituted with both a bromine atom and a bromomethyl group. nih.gov Therefore, the potential for stereoisomers exists. However, detailed studies on achieving specific stereochemical control (i.e., enantioselective or diastereoselective synthesis) for this compound are not extensively covered in the provided information.

Regioselectivity, the control of which atom in a molecule is attacked, is a key aspect of this synthesis. The addition of bromine to the double bond of 2-methyleneglutaronitrile is highly regioselective, with one bromine atom adding to the terminal carbon of the former double bond and the other to the adjacent carbon, resulting in the desired 1,2-dibromo substitution pattern. This is the expected outcome based on the electrophilic addition mechanism of bromine to an alkene.

Investigations into Stereoisomer Formation

The synthesis of this compound involves the addition of bromine across the double bond of 2-methyleneglutaronitrile. This reaction creates a chiral center at the second carbon atom of the butane (B89635) chain, which is bonded to a bromine atom, a bromomethyl group, a cyano group, and the remainder of the carbon chain. The presence of this chiral center means that the compound can exist as a pair of enantiomers (non-superimposable mirror images).

The conventional synthesis method, which involves the reaction of 2-methyleneglutaronitrile with bromine, typically results in a racemic mixture, meaning both enantiomers are produced in equal amounts. wikipedia.orgwikipedia.org This occurs because the intermediate bromonium ion formed during the reaction can be attacked by the bromide ion from either side with equal probability, leading to both stereoisomers. While general methods for stereoselective synthesis or resolution of chiral compounds, such as crystallization and chromatographic techniques, are known, specific research applying these techniques to isolate individual enantiomers of this compound is not extensively detailed in the provided search results. google.com

Strategies for Regioselective Bromination

Regioselectivity refers to the control of which region of a molecule reacts. In the production of this compound, the key reaction is the electrophilic addition of bromine (Br₂) to the precursor, 2-methyleneglutaronitrile. wikipedia.org This precursor has a single, reactive carbon-carbon double bond (C=C).

The strategy for achieving regioselective bromination is inherent in the choice of starting material and reagent. The double bond in 2-methyleneglutaronitrile is the most electron-rich and therefore the most reactive site for an electrophile like bromine. The reaction proceeds via the formation of a cyclic bromonium ion intermediate across the double bond. This is followed by the nucleophilic attack of a bromide ion, opening the ring and resulting in the addition of one bromine atom to each of the two carbons that constituted the double bond. This process is highly specific to the alkene functional group, ensuring that the bromine adds selectively to form the desired 1,2-dibromo structure without reacting with other parts of the molecule. cymitquimica.com The reaction is typically performed at controlled, low temperatures (below 30°C or in a range of 25-65°C) to prevent side reactions and ensure the integrity of the desired product. google.comwikipedia.org

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of this compound aims to create a more environmentally benign and efficient manufacturing process. Key areas of focus include the choice of solvents, minimization of waste, and reduction of energy consumption.

Solvent Selection and Waste Minimization

Solvent selection is a critical aspect of green chemistry in the synthesis of this compound. An improved method for its preparation emphasizes the use of specific solvents to increase yield and purity, thereby minimizing waste. google.com

The process involves reacting 2-methyleneglutaronitrile with bromine in an alcoholic solvent, such as methanol, ethanol, or isopropanol. google.com This approach is presented as superior to older methods that were conducted without a solvent (neat) or used solvents like methylene (B1212753) chloride or water. The use of methanol, in particular, allows the reaction and subsequent isolation to be performed in a single unit operation, yielding a high-purity, colorless crystalline product without an irritating odor. google.com This eliminates the need for additional, waste-generating recrystallization steps that were often required in previous methods. google.com

The improved process also includes a neutralization step using a sodium bicarbonate solution, followed by precipitation of the product with water. google.com This streamlined workflow contributes to waste minimization by achieving a high theoretical yield and reducing the generation of impure byproducts. google.com

| Solvent System | Product Color | Product Odor | Yield (%) |

|---|---|---|---|

| Methanol | Colorless | None | 94 |

| Neat (No Solvent) | Off-white | Slightly Pungent | 87 |

| Methylene Chloride | Off-white | Slightly Pungent | 88 |

| Water | Off-white | Slightly Pungent | 83.5 |

Energy Efficiency in Synthetic Processes

Energy efficiency in the production of this compound is achieved through the optimization of reaction conditions and process design. google.com

The synthesis is conducted at mild temperatures. Traditional methods specify reaction temperatures below 30°C, while an improved, patented process operates within a range of 25°C to 65°C, with a preference for approximately 30°C. google.comwikipedia.org These low-energy reaction conditions avoid the need for high-temperature heating, thus conserving energy.

Furthermore, the consolidation of the reaction, neutralization, and crystallization into a single-container process significantly enhances energy efficiency. google.com It eliminates the energy that would otherwise be consumed in transferring the product between vessels and performing a separate, often heat-intensive, recrystallization step. The final drying of the product is also conducted under vacuum at low temperatures (25°C-40°C), which is more energy-efficient than high-temperature oven drying. google.com

| Process Step | Condition | Energy Efficiency Benefit |

|---|---|---|

| Bromination Reaction | 25°C to 65°C (preferably ~30°C) | Low energy input required, avoiding high-temperature operations. |

| Process Design | Single unit operation (reaction and isolation) | Eliminates energy consumption associated with separate purification/recrystallization steps. |

| Product Drying | Vacuum drying at 25°C to 40°C | Lower energy consumption compared to conventional high-temperature drying. |

Mechanistic Organic Chemistry and Reactivity Studies

Electrophilic and Nucleophilic Reactivity of 1,2-Dibromo-2,4-dicyanobutane

This compound (DBDCB) is an organic compound characterized by a butane (B89635) backbone with two bromine atoms and two cyano groups. cymitquimica.com Its structure, particularly the presence of strong electrophilic centers, makes it highly reactive toward nucleophilic species. smolecule.com

The bromine atoms attached to the butane chain are key to the compound's reactivity. Due to the electronegativity of bromine, the carbon-bromine bonds are polarized, rendering the carbon atoms electrophilic. This makes the compound susceptible to nucleophilic substitution reactions. cymitquimica.com A primary reaction pathway involves the debromination of the molecule. Studies have shown that DBDCB is extremely labile and readily undergoes debromination in the presence of nucleophiles. nih.govnih.gov This reactivity is central to its interaction with biological molecules and its degradation pathways.

The two cyano (-C≡N) groups contribute significantly to the polarity of the this compound molecule. cymitquimica.com These nitrile groups can undergo hydrolysis under both acidic and basic conditions to yield carboxylic acids or their corresponding salts. echemi.com This reaction involves the nucleophilic attack of water or hydroxide (B78521) ions on the carbon atom of the nitrile group. Additionally, the combination of nitriles with bases can lead to the production of hydrogen cyanide. echemi.com The cyano groups are also generally incompatible with strong oxidizing agents like peroxides and epoxides. echemi.com

This compound exhibits significant reactivity with thiol-containing biomolecules, such as the amino acid cysteine and the antioxidant glutathione (B108866) (GSH). The compound is known to be extremely labile in solutions containing glutathione. nih.govindustrialchemicals.gov.au The reaction mechanism involves a sulfhydryl-dependent biotransformation where the thiol group acts as a nucleophile, leading to the debromination of the molecule and the formation of 2-methyleneglutaronitrile (B75433) (2-MGN). nih.govindustrialchemicals.gov.au

DBDCB + 2 GSH → 2-MGN + GSSG + 2 HBr nih.gov

The critical role of the sulfhydryl group is demonstrated by the fact that the formation of 2-MGN is inhibited by N-ethylmaleimide, a sulfhydryl-alkylating agent that blocks the reactive thiol site. nih.govindustrialchemicals.gov.au Metabolic studies in rats have identified N-acetyl-S-(2,4-dicyanobutane)-L-cysteine as a primary urinary metabolite, confirming the in vivo reaction of the compound with cysteine residues. nih.govindustrialchemicals.gov.au

Hydrolysis and Degradation Pathways

This compound is subject to degradation through both hydrolysis and photodegradation, with the specific pathways and products being highly dependent on environmental conditions such as pH and light exposure.

The hydrolytic degradation of this compound is significantly influenced by pH. In neutral aqueous conditions (pH 7), the compound hydrolyzes to form 2-methyleneglutaronitrile. smolecule.com However, under more alkaline conditions (pH 9), the reaction yields E-Z isomers of 1-bromo-2,4-dicyano-1-butene. smolecule.com Under strongly acidic or basic conditions, the cyano groups can also be hydrolyzed to form carboxylic acids. echemi.com

| pH Condition | Primary Hydrolysis Product(s) |

|---|---|

| Neutral (pH 7) | 2-Methyleneglutaronitrile |

| Alkaline (pH 9) | E-Z isomers of 1-bromo-2,4-dicyano-1-butene |

While some tests indicate that this compound is stable under certain photosensitivity tests, other research demonstrates that it undergoes photolytic decomposition in aqueous solutions. smolecule.comnih.govechemi.com The experimental half-life for this photodegradation is approximately 54 days at pH 5 and 25°C. smolecule.com The primary product identified from this photolytic pathway is 2-methyleneglutaronitrile, the same debrominated metabolite observed in hydrolysis and reactions with thiols. smolecule.com

Exothermic Decomposition Pathways

This compound is a thermally sensitive compound that can undergo exothermic decomposition, particularly at elevated temperatures. Research indicates that this decomposition process begins at temperatures above 120°C. While detailed mechanistic pathways are not extensively documented in publicly available literature, the hazardous decomposition products have been identified.

Upon heating or combustion, the compound breaks down, leading to the formation of toxic and corrosive fumes. The primary decomposition products include:

Carbon oxides (such as carbon monoxide and carbon dioxide)

Hydrogen bromide

Nitrogen oxides

The presence of these products suggests a complex decomposition process involving the cleavage of carbon-carbon, carbon-bromine, and carbon-cyanide bonds. The reaction is energetic, releasing heat, which classifies it as an exothermic process. The instability of the molecule, particularly in certain conditions like alkaline systems, contributes to its degradation.

Reaction Kinetics and Thermodynamics

Detailed quantitative data on the reaction kinetics and thermodynamics of the decomposition of this compound is limited in the scientific literature.

Table 1: Rate Determination Data for this compound Decomposition

Interactive table. Click on headers to sort.

| Reaction Type | Rate Constant (k) | Conditions | Source |

| Thermal Decomposition | Data Not Available | Not Applicable | N/A |

Comprehensive thermodynamic parameters for the decomposition of this compound, such as the enthalpy of decomposition (ΔH), entropy of activation (ΔS), and Gibbs free energy of activation (ΔG), have not been detailed in the available literature. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), which are standard methods for determining these parameters, have been mentioned in the context of analyzing materials containing this compound, but specific thermodynamic data from such studies on the pure compound's decomposition is not provided.

Table 2: Thermodynamic Parameters for the Decomposition of this compound

Interactive table. Click on headers to sort.

| Thermodynamic Parameter | Value | Units | Method |

| Enthalpy of Decomposition (ΔH) | Data Not Available | kJ/mol | Not Applicable |

| Entropy of Activation (ΔS) | Data Not Available | J/(mol·K) | Not Applicable |

| Gibbs Free Energy of Activation (ΔG) | Data Not Available | kJ/mol | Not Applicable |

| Onset of Exothermic Decomposition | >120 | °C | Not Specified |

Advanced Characterization and Structural Elucidation

Spectroscopic Methods for Structural Analysis

Spectroscopy is a cornerstone in the structural elucidation of organic compounds like DBDCB, offering non-destructive and highly detailed molecular insights.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For 1,2-Dibromo-2,4-dicyanobutane, both ¹H and ¹³C NMR are employed to confirm the connectivity of the atoms.

The ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the asymmetric molecule. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms, with carbons bonded to bromine or nitrogen appearing further downfield. openstax.org Quaternary carbons typically show weaker signals. openstax.org A general prediction of the chemical shifts can be made based on typical ranges for the functional groups present. oregonstate.edulibretexts.org

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Environment | Predicted Chemical Shift (δ, ppm) |

| C1 | -C H₂-CN | 15-25 |

| C2 | -C (Br)₂- | 60-70 |

| C3 | -C H₂-CH₂- | 30-40 |

| C4 | -C H₂-Br | 35-45 |

| C5 | -C N | 115-125 |

| C6 | -C N | 115-125 |

The ¹H NMR spectrum provides information on the hydrogen atoms. For DBDCB, three distinct signals corresponding to the three methylene (B1212753) (-CH₂) groups are expected. Due to spin-spin coupling with adjacent non-equivalent protons, these signals would likely appear as complex multiplets. The integration of these signals would correspond to a 2:2:2 proton ratio.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes. rsc.org The spectrum of this compound is characterized by absorption bands corresponding to its nitrile and alkyl bromide groups.

The most prominent feature in the IR spectrum is the sharp, strong absorption band for the nitrile (C≡N) stretching vibration. The carbon-bromine (C-Br) bond exhibits a stretching vibration in the fingerprint region of the spectrum. Aliphatic C-H stretching and bending vibrations are also present.

Table 2: Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (alkane) | Stretching | 2850-3000 | Medium |

| C≡N (nitrile) | Stretching | 2240-2260 | Strong, Sharp |

| C-H (alkane) | Bending | 1350-1470 | Variable |

| C-Br (alkyl bromide) | Stretching | 500-600 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular weight of this compound is 265.93 g/mol . drugfuture.comnih.govscbt.com

A key feature in the mass spectrum of DBDCB is the isotopic pattern caused by the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. docbrown.info Consequently, the molecular ion ([M]⁺) appears not as a single peak but as a characteristic triplet of peaks at m/z values corresponding to [C₆H₆⁷⁹Br₂N₂]⁺, [C₆H₆⁷⁹Br⁸¹BrN₂]⁺, and [C₆H₆⁸¹Br₂N₂]⁺. docbrown.info The relative intensity of these peaks (M, M+2, M+4) is approximately 1:2:1. docbrown.infodocbrown.info

Electron ionization (EI) would lead to predictable fragmentation pathways. Common fragmentation patterns include the loss of a bromine radical (•Br), a bromomethyl radical (•CH₂Br), and hydrogen cyanide (HCN). Fragments containing a single bromine atom will exhibit a doublet of peaks (at m/z and m/z+2) with a roughly 1:1 intensity ratio. docbrown.info

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Ion | m/z (for ⁷⁹Br, ⁸¹Br) | Description |

| [M]⁺ | 264, 266, 268 | Molecular ion (1:2:1 ratio) |

| [M-Br]⁺ | 185, 187 | Loss of a bromine atom (1:1 ratio) |

| [M-CH₂Br]⁺ | 171, 173 | Loss of a bromomethyl group (1:1 ratio) |

| [M-HCN]⁺ | 237, 239, 241 | Loss of hydrogen cyanide (1:2:1 ratio) |

| [CH₂Br]⁺ | 93, 95 | Bromomethyl cation (1:1 ratio) |

Chromatographic Techniques for Purity and Isomer Analysis

Chromatographic methods are essential for separating components of a mixture, making them ideal for assessing the purity of this compound and identifying any isomers or impurities.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile or thermally sensitive compounds. A reversed-phase HPLC (RP-HPLC) method is suitable for analyzing DBDCB. Method development would involve optimizing parameters to achieve a sharp, symmetrical peak for the main compound, well-separated from any impurities.

Validation of the developed HPLC method is crucial to ensure its reliability. This involves demonstrating its specificity, linearity, accuracy, precision, and establishing the limit of detection (LOD) and limit of quantitation (LOQ).

Table 4: Example Parameters for an RP-HPLC Method for Purity Analysis

| Parameter | Specification |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile or Methanol (B129727) |

| Gradient | e.g., 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detector | UV-Vis at 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the separation and identification of volatile and semi-volatile organic compounds. lcms.cz It is the method of choice for detecting trace levels of volatile byproducts from the synthesis of DBDCB, such as residual starting materials or solvents.

In GC-MS analysis, the sample is vaporized and separated based on boiling point and polarity on a capillary column. The separated components then enter the mass spectrometer, which acts as a detector, providing mass spectra for each component. lcms.cz These spectra can be compared against spectral libraries (e.g., NIST) for positive identification of impurities. lcms.cz

Table 5: Typical GC-MS Parameters for Impurity Profiling

| Parameter | Specification |

| GC System | Gas chromatograph with a mass selective detector |

| Column | DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | e.g., 50 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

Preparative Chromatography for Isolation of Analogs and Metabolites

In the study of the biotransformation and environmental fate of this compound, the isolation of its analogs and metabolites is a critical step. Preparative chromatography is a powerful technique for purifying and isolating compounds from complex mixtures in sufficient quantities for further structural analysis and biological testing.

One of the known metabolites of this compound is 2-methyleneglutaronitrile (B75433). nih.gov The isolation of this and other potential metabolites or synthetic analogs could be achieved using preparative high-performance liquid chromatography (HPLC). This technique operates on the same principles as analytical HPLC but utilizes larger columns, higher flow rates, and larger sample injection volumes to isolate milligrams to grams of a target compound. warwick.ac.ukrssl.com

Hypothetical Preparative HPLC Method:

A hypothetical preparative HPLC method for the isolation of a polar metabolite from a mixture containing the parent compound, this compound, could be developed. Given the chemical properties of these compounds, a reversed-phase approach would likely be effective.

| Parameter | Condition | Rationale |

| Column | C18, 10 µm particle size, 250 x 21.2 mm | A C18 stationary phase provides good retention for moderately non-polar compounds like this compound, while allowing for the separation of more polar metabolites. The larger column dimensions are standard for preparative scale. |

| Mobile Phase | A: WaterB: Acetonitrile or Methanol | A gradient elution, starting with a higher percentage of water and gradually increasing the organic solvent, would effectively separate compounds with different polarities. |

| Flow Rate | 20-40 mL/min | Higher flow rates are necessary for preparative columns to maintain reasonable separation times. |

| Detection | UV at 210 nm | The nitrile functional group exhibits some UV absorbance at lower wavelengths, allowing for the detection of the compounds as they elute from the column. |

| Injection Volume | 1-5 mL of a concentrated sample solution | Larger volumes are used in preparative chromatography to maximize the amount of purified compound obtained per run. |

X-ray Crystallography for Solid-State Structure Determination

Crystal Growth and Diffraction Data Collection

The first and often most challenging step in X-ray crystallography is the growth of high-quality single crystals. For a small organic molecule like this compound, several common techniques could be employed:

Slow Evaporation: A nearly saturated solution of the compound in a suitable solvent would be allowed to evaporate slowly over several days to weeks. mit.edu The gradual increase in concentration can lead to the formation of well-ordered crystals.

Slow Cooling: A saturated solution of the compound at an elevated temperature would be slowly cooled, decreasing the solubility and promoting crystallization. ufl.edu

Vapor Diffusion: A solution of the compound is placed in a small, open vial inside a larger sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. ufl.edu The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility and can induce crystallization.

Once suitable crystals are obtained, a single crystal would be mounted on a goniometer and placed in an X-ray diffractometer. The crystal would then be irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern of spots would be collected by a detector. contractlaboratory.com

Unit Cell Parameters and Molecular Conformation

The positions and intensities of the diffraction spots would be used to determine the unit cell of the crystal, which is the basic repeating parallelepiped that forms the entire crystal lattice. The dimensions of the unit cell are defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ).

From the complete set of diffraction data, the electron density distribution within the unit cell can be calculated, which in turn allows for the determination of the positions of all atoms in the molecule. This leads to a detailed model of the molecular conformation of this compound in the solid state. This would reveal the precise dihedral angles along the butane (B89635) backbone and the spatial relationship between the bromo and cyano substituents. Such information is invaluable for understanding the steric and electronic properties of the molecule.

As no experimental crystallographic data for this compound is currently available, the following table is a hypothetical representation of the kind of data that would be obtained from such an analysis, based on typical values for similar organic molecules.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict chemical behavior.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules like DBDCB. DFT calculations focus on the electron density to determine the energy and distribution of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and stability. A small HOMO-LUMO gap suggests that the molecule can be easily excited and is generally more reactive. For DBDCB, the presence of two bromine atoms and two cyano groups significantly influences its electronic properties. The electronegative nitrogen and bromine atoms create strong electrophilic centers, making the molecule highly reactive towards nucleophiles.

DFT studies can precisely map the charge distribution across the DBDCB molecule. The analysis typically reveals a high electron density around the nitrogen atoms of the cyano groups and a partial positive charge on the carbon atoms attached to the bromine atoms. This charge separation is key to its reactivity. Natural Bond Orbital (NBO) analysis further elucidates hyperconjugative interactions and charge delocalization, providing a more detailed picture of the molecule's stability and electronic structure.

Illustrative DFT-Calculated Electronic Properties for DBDCB

| Parameter | Description | Predicted Significance for DBDCB |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Indicates regions susceptible to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Low LUMO energy suggests high susceptibility to nucleophilic attack, consistent with its biocidal activity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | A relatively small gap would imply high reactivity. |

| Mulliken Charges | Calculated partial charges on individual atoms. | Shows positive charges on carbons bonded to bromine, confirming them as electrophilic sites. |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution; predicts sites for electrophilic and nucleophilic attack. | Highlights negative potential around cyano groups and positive potential near hydrogens and carbons attached to bromines. |

Prediction of Reaction Pathways and Transition States

Computational methods are invaluable for mapping the potential energy surface of a chemical reaction, allowing for the prediction of reaction pathways and the identification of high-energy transition states. For DBDCB, this is particularly relevant for understanding its mechanism of action as a biocide and its degradation pathways.

DBDCB is known to be highly labile and is readily debrominated in the presence of nucleophiles, such as the sulfhydryl group of glutathione (B108866) in biological systems. nih.gov Theoretical calculations can model this debromination reaction. By providing the structures of the reactant (DBDCB and a nucleophile) and the final product, computational algorithms can find the minimum energy path connecting them. Along this path, the geometry and energy of the transition state—the highest energy point—can be determined.

The energy of this transition state determines the activation energy of the reaction, which is crucial for calculating the reaction rate constant using theories like Eyring's transition state theory. researchgate.net Such calculations can confirm that the reaction proceeds via a nucleophilic substitution mechanism, where the nucleophile attacks the electrophilic carbon atom, displacing a bromide ion. These predictive studies are essential for understanding how DBDCB interacts with and inactivates microbial enzymes. researchgate.netrwth-aachen.deims.ac.jp

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations provide a detailed view of conformational changes and intermolecular interactions, which are critical for understanding how DBDCB behaves in different environments and interacts with larger biological molecules. nih.gov

Solvation Models and Behavior in Different Solvents

The solubility and behavior of DBDCB in various solvents can be modeled using MD simulations. These simulations place a virtual DBDCB molecule in a box filled with explicit solvent molecules (like water, ethanol, or acetone) and calculate the forces between all atoms to simulate their movement over time.

This approach helps in understanding the solvation shell around the molecule and calculating properties like the free energy of solvation. Experimental data shows that DBDCB is very soluble in organic solvents like acetone, chloroform, and benzene, but has low solubility in water. nih.govdrugfuture.com MD simulations can rationalize this by showing favorable van der Waals interactions with nonpolar solvents and less favorable interactions with polar water molecules, which would prefer to form strong hydrogen bonds with each other rather than with the less polar DBDCB.

Solubility of 1,2-Dibromo-2,4-dicyanobutane

| Solvent | Solubility | Interaction Type |

|---|---|---|

| Water | Insoluble (0.212 g/100 mL) nih.gov | Poor; unfavorable polar interactions. |

| Ethanol | Soluble drugfuture.com | Favorable; moderate polarity and van der Waals forces. |

| Acetone | Very Soluble drugfuture.com | Highly favorable; strong dipole-dipole and van der Waals forces. |

| Chloroform | Very Soluble drugfuture.com | Highly favorable; strong van der Waals forces. |

| Dimethylformamide (DMF) | Very Soluble drugfuture.com | Highly favorable; strong dipole-dipole and van der Waals forces. |

Interaction with Biological Macromolecules (e.g., Proteins)

The antimicrobial activity of DBDCB stems from its ability to interact with and disrupt essential microbial proteins. MD simulations are a key tool for studying these interactions at an atomic level. mdpi.comnih.govresearchgate.net In vitro studies have shown that DBDCB covalently binds to macromolecules in the erythrocyte fraction of blood and is readily debrominated by glutathione, indicating a high reactivity with sulfhydryl groups. nih.gov

Using molecular docking, a starting pose of DBDCB in the active site of a target protein (e.g., an enzyme with a critical cysteine residue) can be predicted. Following this, MD simulations can be run to observe the dynamics of the complex. These simulations can reveal:

Binding Stability: Whether the molecule remains in the active site.

Conformational Changes: How the protein structure adapts to the presence of the ligand. nih.gov

Key Interactions: Identifying the specific amino acid residues that form hydrogen bonds, halogen bonds, or van der Waals contacts with DBDCB.

Covalent Modification: Simulating the chemical reaction between DBDCB and a nucleophilic residue like cysteine, leading to the irreversible inhibition of the protein.

By calculating the binding free energy, these simulations can quantify the affinity of DBDCB for its target, providing a molecular basis for its potent biocidal effects. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to correlate the chemical structure of a compound with its biological activity (QSAR) or physical properties (QSPR). These models are built by finding a mathematical relationship between calculated molecular descriptors and an observed activity or property.

For DBDCB, a QSAR model could be developed to understand its antimicrobial activity. google.com The model would use a dataset of related chemical compounds with known antimicrobial activities (e.g., minimum inhibitory concentrations). researchgate.net For each compound, a set of molecular descriptors would be calculated.

Examples of Molecular Descriptors for QSAR/QSPR Modeling of DBDCB

| Descriptor Type | Specific Example | Relevance to DBDCB |

|---|---|---|

| Electronic | LUMO energy, partial atomic charges | Correlates with reactivity towards biological nucleophiles. |

| Topological | Molecular connectivity indices (e.g., Chi indices) | Describes the size, shape, and degree of branching of the molecule. |

| Steric/Shape | Kier's shape indices, molecular volume | Relates to how well the molecule fits into a protein's active site. |

| Thermodynamic | LogP (octanol-water partition coefficient) | Correlates with the ability to cross cell membranes. |

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is generated that links these descriptors to the observed antimicrobial activity. jmaterenvironsci.comresearchgate.net A successful QSAR model can predict the activity of new, untested compounds and provide insight into the key molecular features responsible for the desired biological effect. For instance, a QSAR study might confirm that high electrophilicity (represented by low LUMO energy) and a specific molecular shape are crucial for the antimicrobial potency of this class of compounds.

Similarly, a QSPR model could be developed to predict physical properties like melting point, boiling point, or solubility based on molecular descriptors, aiding in the formulation and environmental fate assessment of products containing DBDCB.

Derivatization and Analogue Synthesis for Mechanistic Probes and Novel Compounds

Synthesis of Deuterated or Isotopically Labeled 1,2-Dibromo-2,4-dicyanobutane

The synthesis of isotopically labeled this compound, particularly with isotopes such as Deuterium (²H), Carbon-13 (¹³C), or Carbon-14 (¹⁴C), is crucial for in-depth mechanistic and metabolic studies. While specific detailed synthetic procedures for deuterated this compound are not extensively documented in publicly available literature, the principles of isotopic labeling allow for hypothetical pathways. For instance, a potential synthesis of a deuterated analogue could involve using deuterated reagents in the established synthesis route, which involves the bromination of 2-methyleneglutaronitrile (B75433).

Carbon-14 labeled this compound has been synthesized and utilized in metabolic studies. nih.gov The labeling is typically introduced in the butane (B89635) core of the molecule to trace its journey and transformation within a biological system. nih.gov

Applications in Mechanistic and Metabolic Studies

Isotopically labeled compounds are invaluable tools for tracing the metabolic pathways of a parent compound. Studies utilizing ¹⁴C-labeled this compound have been conducted in rats to understand its absorption, distribution, metabolism, and excretion. nih.gov

Following administration, the radioactivity from the ¹⁴C label is tracked in various tissues and excreta. For example, after intravenous administration of ¹⁴C-1,2-dibromo-2,4-dicyanobutane, no parent compound was detected in the blood, indicating rapid metabolism. nih.gov Instead, its debrominated metabolite, 2-methyleneglutaronitrile, was observed. nih.gov The distribution of the ¹⁴C label showed that a significant portion is excreted in the urine, with smaller amounts in the feces and as exhaled ¹⁴CO₂. nih.gov These findings suggest that the butane backbone undergoes significant metabolic processing.

Design and Synthesis of Structural Analogues

The design and synthesis of structural analogues of this compound allow for the investigation of structure-activity relationships (SAR). By systematically modifying different parts of the molecule, researchers can identify the key functional groups responsible for its activity and metabolic stability.

Modification of Bromine Substituents

The two bromine atoms are key features of the this compound structure. Modifying these substituents could involve:

Replacement with other halogens: Synthesizing analogues with chlorine or fluorine could alter the compound's reactivity, lipophilicity, and metabolic stability.

Removal of one or both bromine atoms: This would directly probe the importance of the dibromo functionality for its biological activity.

Modification of Cyano Groups

The cyano groups contribute to the polarity and electronic properties of the molecule. Potential modifications include:

Hydrolysis to carboxylic acids or amides: This would drastically change the polarity and hydrogen bonding capabilities of the molecule.

Reduction to amines: This would introduce basic centers into the structure.

Replacement with other electron-withdrawing groups: Groups like esters or nitro groups could be used to probe the electronic requirements for activity.

Varying the Butane Backbone Structure

Alterations to the carbon backbone could explore the spatial requirements for the compound's activity. This could involve:

Changing the chain length: Synthesizing analogues with propane (B168953) or pentane (B18724) backbones.

Introducing branching: Adding alkyl groups to the backbone to investigate steric effects.

Introducing unsaturation: Creating double or triple bonds in the backbone to alter its conformation and reactivity.

Exploration of Novel Chemical Transformations of this compound

Research into novel chemical transformations of this compound can lead to the discovery of new compounds and synthetic methodologies. The primary known synthesis of this compound is through the bromination of 2-methyleneglutaronitrile. google.comnih.gov

A significant chemical transformation that this compound undergoes, particularly in biological systems, is debromination to form 2-methyleneglutaronitrile. nih.gov This reaction is noteworthy as it represents a detoxification pathway and highlights the lability of the bromine atoms. In vitro experiments have shown that this debromination occurs readily in the presence of glutathione (B108866), suggesting a potential mechanism of action and metabolism involving nucleophilic attack. nih.gov

Further exploration of its reactivity could involve reactions at the bromine or cyano functionalities, or transformations of the butane backbone, to generate a diverse library of new chemical entities for further study.

Cyclization Reactions

The presence of two bromine atoms on adjacent carbons in this compound makes it a prime candidate for cyclization reactions, particularly for the formation of cyclopropane (B1198618) rings. This transformation is typically achieved through dehalogenation, a reaction that can be induced by various reagents.

One of the most common methods for the cyclopropanation of 1,2-dihalides is the Wurtz reaction, which involves treatment with an active metal such as sodium or zinc. wikipedia.org In the case of this compound, the reaction with zinc dust would likely proceed through an organozinc intermediate. The intramolecular displacement of the second bromide would then lead to the formation of a cyclopropane ring. The presence of the electron-withdrawing cyano groups is expected to influence the reactivity of the molecule and the stability of any intermediates.

Another approach involves the use of milder reducing agents. For instance, the Simmons-Smith reaction, which typically employs diiodomethane (B129776) and a zinc-copper couple to cyclopropanate alkenes, provides a conceptual basis for related transformations. wikipedia.org While not a direct application, the underlying principle of using a carbenoid species for cyclopropane formation is relevant.

The stereochemistry of the starting material is crucial in these reactions. For a concerted E2-like mechanism to occur, the two bromine atoms need to adopt an anti-periplanar conformation. beilstein-journals.org The flexibility of the butane backbone in this compound would allow it to adopt the necessary conformation for cyclization.

| Reaction Type | Reagent | Plausible Product | Key Features |

| Intramolecular Wurtz Coupling | Zn or Na | 1,2-dicyanocyclopropane-1-carbonitrile | Formation of a three-membered ring via dehalogenation. |

| Reductive Dehalogenation | NaI in acetone | 2-(bromomethyl)-2-cyanopent-4-enenitrile | Potential for elimination to form an alkene under certain conditions. |

Coupling Reactions

The carbon-bromine bonds in this compound are susceptible to participation in various coupling reactions, which are fundamental processes for carbon-carbon bond formation. Organometallic coupling reactions, in particular, offer a powerful tool for extending the carbon skeleton of the molecule.

The Ullmann reaction, traditionally a copper-catalyzed coupling of two aryl halides, has been adapted for a wider range of substrates. wikipedia.orgorganic-chemistry.orgnih.gov While typically used for sp2-hybridized carbons, variations of the Ullmann coupling could potentially be applied to alkyl halides. A hypothetical Ullmann-type intramolecular coupling of this compound could lead to the formation of a cyclopropane ring, similar to the dehalogenation reactions. More likely, intermolecular coupling with other organometallic reagents could be explored.

Reactions involving Grignard reagents or organolithium compounds are also plausible. However, the presence of the electrophilic cyano groups would need to be considered, as these reagents are also strong nucleophiles and could potentially react at the nitrile carbon.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings, are highly versatile but typically require organoboron or organotin reagents, respectively. Derivatization of this compound to form such a reagent would be a necessary first step to participate in these powerful C-C bond-forming reactions.

| Coupling Reaction | Potential Reagents | Plausible Product Type | Considerations |

| Ullmann-type Coupling (intramolecular) | Cu | 1,2-dicyanocyclopropane-1-carbonitrile | Harsh reaction conditions may be required. |

| Reductive Coupling with Activated Nitriles | Co catalyst, Zn | Substituted glutaronitrile (B146979) derivatives | Potential for Michael-type addition products. organic-chemistry.org |

Formation of Heterocyclic Compounds

The bifunctional nature of this compound makes it an interesting precursor for the synthesis of various heterocyclic compounds. By reacting with dinucleophiles, the two bromine atoms can be displaced to form a new ring system.

Pyridazines: Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. researchgate.net A common synthetic route to pyridazines involves the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648). iglobaljournal.comalmerja.comthieme-connect.deorganic-chemistry.orgliberty.edu While this compound is not a 1,4-dicarbonyl compound itself, it could potentially be converted into one through hydrolysis of the nitrile groups and oxidation. A more direct, albeit hypothetical, route could involve the direct reaction with hydrazine, where the hydrazine would act as a dinucleophile, displacing both bromine atoms to form a dihydropyridazine, which could then be oxidized to the aromatic pyridazine.

Thiazoles: Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. The Hantzsch thiazole (B1198619) synthesis is a well-established method that involves the reaction of an α-haloketone with a thioamide. ijsrst.comijper.orgbepls.comresearchgate.nettandfonline.com Similar to the synthesis of pyridazines, this compound could potentially serve as a precursor to an α-haloketone equivalent. Alternatively, a direct reaction with thiourea (B124793), where the sulfur and two nitrogen atoms of thiourea act as nucleophiles, could lead to the formation of a 2-aminothiazole (B372263) derivative. The reaction would likely proceed via initial formation of a thiouronium salt, followed by intramolecular cyclization.

Imidazoles: Imidazoles are five-membered heterocycles with two non-adjacent nitrogen atoms. The Debus-Radziszewski imidazole (B134444) synthesis is a classic method that utilizes a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. researchgate.netwikipedia.orgwjpsonline.comgoogle.comrsc.org Again, conversion of this compound to a 1,2-dicarbonyl precursor would be necessary. A more speculative approach could involve a reaction with a primary amine and ammonia, where the amine displaces the bromine atoms and the nitrile groups are involved in the cyclization process.

| Heterocycle | Key Reagents | General Synthetic Strategy | Plausible Product Core Structure |

| Pyridazine | Hydrazine | Condensation with a 1,4-dicarbonyl equivalent. | 4-cyano-3-(cyanomethyl)pyridazine |

| Thiazole | Thiourea | Hantzsch synthesis with an α-haloketone equivalent. | 2-amino-5-cyano-4-(cyanomethyl)thiazole |

| Imidazole | Primary Amine, Ammonia | Debus-Radziszewski synthesis with a 1,2-dicarbonyl equivalent. | 4-cyano-5-(cyanomethyl)imidazole |

Environmental Chemistry and Transformation

Environmental Fate and Persistence Studies

Studies on the environmental fate of 1,2-Dibromo-2,4-dicyanobutane indicate that its persistence is limited, particularly in aqueous environments. The primary routes of degradation are abiotic hydrolysis and microbially-mediated processes. regulations.gov

The mobility of this compound in terrestrial environments is dictated by its tendency to adsorb to soil and sediment particles. This behavior is often predicted using the soil organic carbon-water (B12546825) partitioning coefficient (Koc). Estimated Koc values for this compound range from 33.4 to 528. nih.gov This wide range suggests that its mobility can vary significantly depending on soil properties. A lower Koc value indicates a lower affinity for adsorption to organic matter, suggesting high mobility and a potential to leach into groundwater. Conversely, a higher Koc value implies stronger adsorption to soil particles, resulting in lower mobility. nih.gov Based on these estimates, the compound is not expected to significantly adsorb to suspended solids and sediment in aquatic systems. nih.gov

Table 1: Estimated Soil Adsorption and Mobility

| Parameter | Value Range | Implied Soil Mobility |

|---|

Data sourced from PubChem. nih.gov

Volatilization from soil or water surfaces is not considered a significant environmental fate process for this compound. nih.gov This is based on its low vapor pressure and a low estimated Henry's Law constant, which indicates a preference for remaining in water rather than partitioning into the air. nih.gov Consequently, long-range atmospheric transport is unlikely.

Table 2: Physical Properties Related to Volatilization

| Property | Value | Significance for Environmental Fate |

|---|---|---|

| Vapor Pressure | 5.025 x 10⁻⁵ mm Hg | Low; suggests volatilization from dry soil is not significant. nih.gov |

Data sourced from PubChem. nih.gov

Biotransformation and Biodegradation Pathways

While microbially-mediated degradation is anticipated to be a key factor in the environmental dissipation of this compound, specific research on the microbial pathways is limited. regulations.gov The compound's structure, containing both nitrile groups and bromine atoms, suggests that it could be susceptible to enzymatic attack by various soil and water microorganisms.

Although direct studies on environmental biotransformation are scarce, insights can be gained from mammalian metabolism and chemical hydrolysis studies. The compound is known to be highly unstable in the presence of sulfhydryl groups, such as those in the amino acid cysteine. industrialchemicals.gov.au Studies in rats have shown that this compound is rapidly and completely debrominated before systemic distribution. nih.gov

The primary and most immediate transformation product identified is 2-methyleneglutaronitrile (B75433). nih.gov Further metabolism in rats leads to the formation of mercapturate conjugates, such as N-acetyl-S-(2,4-dicyanobutane)-L-cysteine. industrialchemicals.gov.au These findings suggest that a key step in its transformation is the loss of both bromine atoms. Abiotic hydrolysis also yields 2-methyleneglutaronitrile under neutral pH conditions. smolecule.com At a more alkaline pH of 9, E-Z isomers of 1-bromo-2,4-dicyano-1-butene have been identified as hydrolysis products. smolecule.com

Table 3: Identified and Potential Transformation Products

| Product Name | Formation Pathway | Environment |

|---|---|---|

| 2-Methyleneglutaronitrile | Hydrolysis (pH 7), Photodegradation, Mammalian Metabolism | Aquatic, Terrestrial |

| E-Z isomers of 1-bromo-2,4-dicyano-1-butene | Hydrolysis (pH 9) | Aquatic (alkaline) |

| N-acetyl-S-(2,4-dicyanobutane)-L-cysteine | Mammalian Metabolism | (Indicator for potential biological pathways) |

Data sourced from Smolecule, PubChem, and NICNAS. nih.govindustrialchemicals.gov.ausmolecule.com

Aquatic Chemistry and Hydrolysis in Natural Waters

The most significant process controlling the fate of this compound in natural waters is hydrolysis. regulations.gov The rate of this chemical degradation is highly dependent on pH, with the compound degrading much more rapidly in neutral and alkaline waters compared to acidic conditions. nih.gov Photodegradation can also contribute to its breakdown in sunlit surface waters, with an experimental photolytic half-life of approximately 54 days at pH 5. smolecule.com

Table 4: Hydrolysis Half-Life of this compound at Different pH Levels

| pH Level | Half-Life | Degradation Rate |

|---|---|---|

| 5 | 190 - 198 days | Slow |

| 7 | 24 - 72.8 days | Moderate to Rapid |

Data sourced from PubChem. nih.gov

This pH-dependent hydrolysis is a critical factor in the compound's lack of persistence in most aquatic environments. regulations.gov The process leads to the formation of degradation products such as 2-methyleneglutaronitrile at neutral pH and isomers of 1-bromo-2,4-dicyano-1-butene under alkaline conditions. smolecule.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-bromo-2,4-dicyano-1-butene |

| 2-methyleneglutaronitrile |

| Ammonia (B1221849) |

| Cysteine |

| N-acetyl-S-(2,4-dicyanobutane)-L-cysteine |

Influence of Water Quality Parameters on Degradation

The environmental persistence and transformation of this compound in aquatic systems are significantly influenced by the chemical parameters of the water. The primary degradation pathway identified is hydrolysis, particularly under alkaline conditions.

Detailed research findings indicate that the degradation of this compound is controlled by alkaline hydrolysis and processes mediated by microbes nih.gov. In aquatic environments, the compound transforms into several degradates. These include 2-methyleneglutaronitrile and the (E) and (Z) isomers of 1-bromo-2,4-dicyano-1-butene nih.gov. While the degradation is understood to be pH-dependent, specific hydrolysis rates and half-lives across a range of pH values and temperatures in purely aqueous solutions are not extensively detailed in available literature. However, in a complex system of flooded sandy loam soil, where both hydrolysis and microbial action contribute, radio-labeled this compound demonstrated a half-life of 0.874 days nih.gov.